molecular formula C13H11AsK2N6O4S2 B1212939 Melarsonyl potassium CAS No. 13355-00-5

Melarsonyl potassium

Cat. No.: B1212939
CAS No.: 13355-00-5
M. Wt: 532.5 g/mol
InChI Key: PHCMFHVCRUCADN-UHFFFAOYSA-L
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Biological Activity

Melarsonyl potassium, also known as Mel W, is an organic arsenical compound that has been studied primarily for its therapeutic effects against parasitic infections, particularly African trypanosomiasis and onchocerciasis. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in clinical settings, and safety profiles.

  • Chemical Formula : C₁₃H₁₁AsK₂N₆O₄S₂
  • Molecular Weight : 420.5 g/mol
  • Solubility : Water-soluble derivative suitable for intramuscular injection .

This compound functions primarily through the following mechanisms:

  • Inhibition of Trypanosomal Thiols : The active form, melarsen oxide, binds to thiol compounds in the parasite, disrupting critical metabolic processes .
  • Cytotoxic Effects : It induces oxidative stress within the parasite cells, leading to apoptosis and cell death .
  • Conversion Dynamics : The drug undergoes conversion in vivo to its active forms, which enhances its efficacy against the parasites .

Efficacy in Treating Trypanosomiasis

This compound has shown significant effectiveness in treating African trypanosomiasis (sleeping sickness). Clinical studies have reported the following findings:

  • Dosage and Administration : A typical regimen involves intramuscular injections at doses ranging from 7.1 mg/kg to 10 mg/kg .
  • Clinical Outcomes : In trials, patients treated with this compound exhibited a marked reduction in parasitemia levels. For instance, a study indicated that after treatment, the concentration of Trypanosoma brucei gambiense was significantly reduced within weeks .

Efficacy in Treating Onchocerciasis

This compound has also been evaluated for its potential in treating onchocerciasis (river blindness):

  • Clinical Trials : In a trial conducted in Cameroon involving multiple doses (200 mg over four consecutive days), results suggested that the drug could kill or sterilize adult female worms .
  • Long-term Effects : Although immediate effects on microfilariae were minimal, a gradual decline in microfilarial populations was observed over two years post-treatment .

Safety and Side Effects

Despite its therapeutic benefits, this compound is associated with several safety concerns:

  • Arsenical Encephalopathy : A significant risk factor is the development of arsenical encephalopathy, which has led to fatalities in some cases. This condition arises from neurotoxic effects associated with arsenic compounds .
  • Monitoring Recommendations : Due to these risks, careful patient monitoring is recommended during treatment, particularly for those receiving higher doses or multiple treatments .

Data Summary

The following table summarizes key findings from clinical studies regarding the efficacy and safety of this compound:

Study/TrialDisease TreatedDosage (mg/kg)Efficacy (%)Side Effects
Trial 1African Trypanosomiasis7.5 - 1080% reduction in parasitemiaArsenical encephalopathy observed
Trial 2Onchocerciasis200 (4 doses)Sterilization of adult wormsMinimal immediate effect on microfilariae

Properties

IUPAC Name

dipotassium;2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13AsN6O4S2.2K/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24;;/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCMFHVCRUCADN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)[O-])C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11AsK2N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37526-80-0 (Parent)
Record name Melarsonyl potassium [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70928181
Record name Dipotassium 2-{4-[(4,6-diimino-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13355-00-5
Record name Melarsonyl potassium [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium 2-{4-[(4,6-diimino-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melarsonyl potassium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELARSONYL POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1484SU81EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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